

Application Notes and Protocols: 4-Methyldiphenyl Sulfide as a Photoinitiator in Polymerization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-METHYLDIPHENYL SULFIDE**

Cat. No.: **B1585825**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

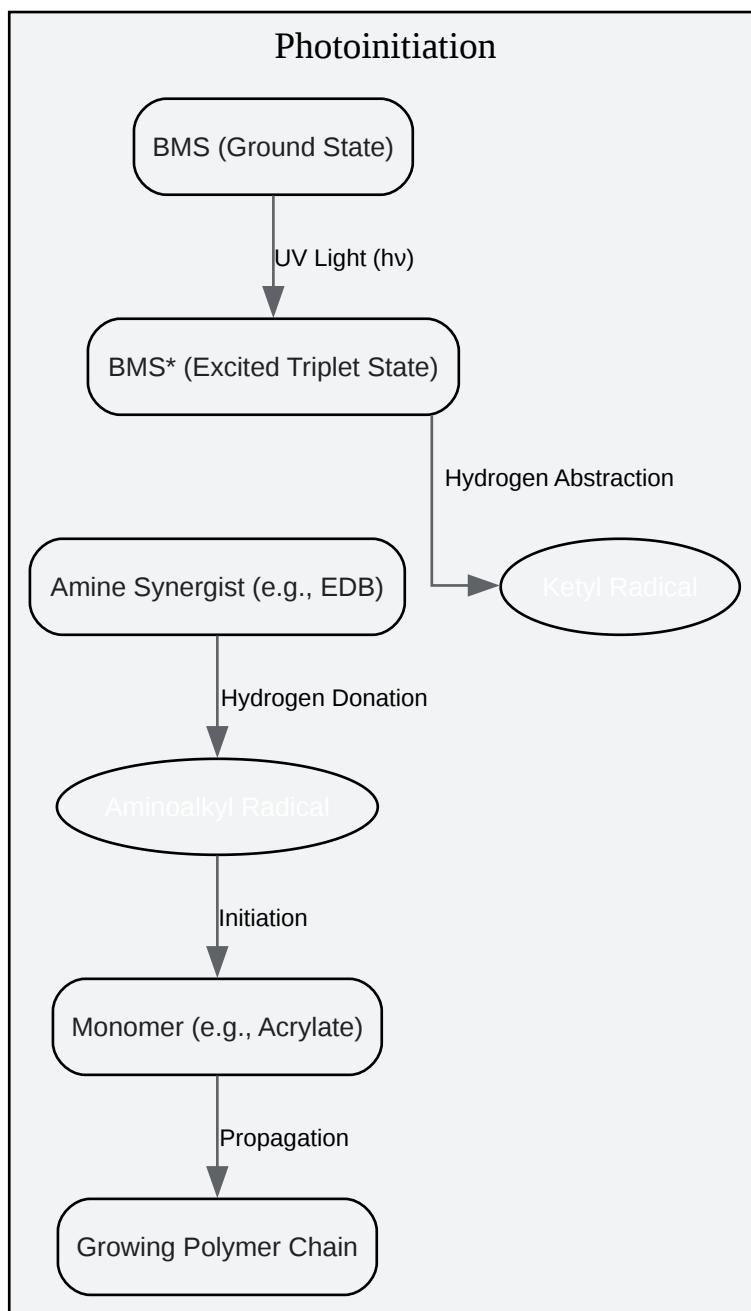
These application notes provide a comprehensive technical guide on the utilization of **4-methyldiphenyl sulfide**, specifically 4-benzoyl-4'-methyldiphenyl sulfide (BMS), as a highly efficient Norrish Type II photoinitiator for free-radical polymerization. This document outlines the mechanistic principles, key performance characteristics, and detailed protocols for its application in various photopolymerization systems, particularly in the formulation of UV-curable coatings, inks, and adhesives.

Introduction: The Role of 4-Benzoyl-4'-methyldiphenyl Sulfide in Photopolymerization

4-Benzoyl-4'-methyldiphenyl sulfide (BMS) is an aromatic ketone-based photoinitiator that has garnered significant interest in industrial and research applications for its efficacy in initiating the polymerization of acrylate and methacrylate monomers upon exposure to ultraviolet (UV) light.^{[1][2]} As a Norrish Type II photoinitiator, BMS requires the presence of a co-initiator, typically a tertiary amine, to generate the free radicals necessary for polymerization.^{[3][4]} This two-component system offers several advantages, including high reactivity, and the ability to achieve both surface and depth cure in the resulting polymer.^[2]

The molecular structure of BMS, featuring a benzophenone chromophore, is key to its function, allowing it to absorb UV energy and transition to an excited state. The presence of the **4-methyldiphenyl sulfide** moiety influences its solubility, thermal stability, and reactivity. These characteristics make BMS a versatile tool for researchers and formulators seeking rapid and controlled polymerization in a variety of applications, from industrial coatings to the fabrication of advanced materials.

Physicochemical and Spectroscopic Properties


A thorough understanding of the physical and chemical properties of a photoinitiator is crucial for its effective application.

Property	Value	Reference
Chemical Name	4-Benzoyl-4'-methyldiphenyl sulfide	[1]
Synonyms	BMS, 4-(p-Tolylthio)benzophenone	[1]
CAS Number	83846-85-9	[1]
Molecular Formula	C ₂₀ H ₁₆ OS	[3]
Molecular Weight	304.41 g/mol	[3]
Appearance	White to off-white solid	[1]
Melting Point	73-85 °C	[1]
UV Absorption Maxima (λ _{max})	246 nm, 315 nm	[2]
Solubility	Soluble in many common organic solvents and monomers	

Mechanism of Photoinitiation: A Norrish Type II Pathway

The photoinitiation process with BMS follows a well-established Norrish Type II mechanism, which is a bimolecular process. The key steps are outlined below:

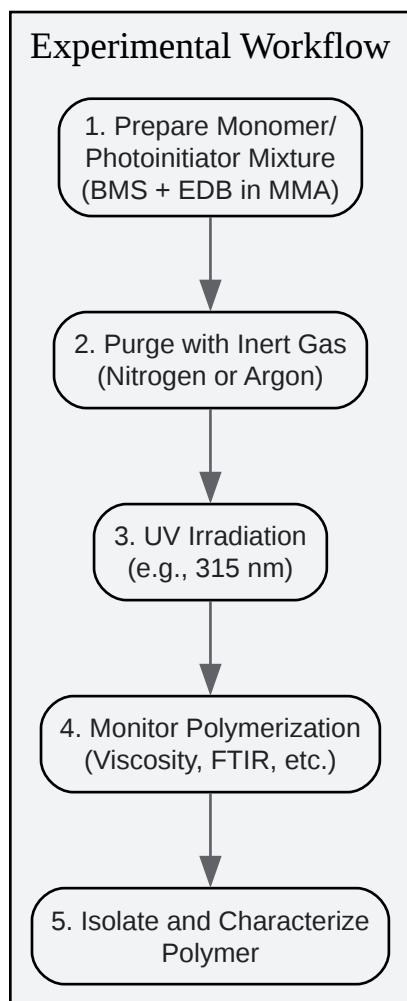
- Photoexcitation: Upon absorption of UV radiation (at approximately 315 nm), the benzophenone moiety in the BMS molecule is promoted from its ground state (S_0) to an excited singlet state (S_1).
- Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T_1).
- Hydrogen Abstraction: The excited triplet state of BMS is a highly reactive diradical. In the presence of a suitable hydrogen donor, such as a tertiary amine co-initiator (e.g., ethyl 4-(dimethylamino)benzoate - EDB), the excited BMS abstracts a hydrogen atom from the amine.^[4]
- Radical Generation: This hydrogen abstraction process results in the formation of two radicals: a ketyl radical derived from the BMS and an aminoalkyl radical from the co-initiator. The aminoalkyl radical is the primary initiating species for the polymerization of acrylate or methacrylate monomers.
- Polymerization: The highly reactive aminoalkyl radical attacks the double bond of a monomer molecule, initiating the polymerization chain reaction. This process of adding monomer units continues, leading to the formation of a polymer network.

[Click to download full resolution via product page](#)

Figure 1: Mechanism of photoinitiation with BMS.

Experimental Protocols Materials and Equipment

- Photoinitiator: 4-Benzoyl-4'-methyldiphenyl sulfide (BMS)


- Co-initiator (Amine Synergist): Ethyl 4-(dimethylamino)benzoate (EDB) or other tertiary amines.[3]
- Monomer: Methyl methacrylate (MMA), or other acrylate/methacrylate monomers.
- UV Light Source: A medium-pressure mercury lamp or a UV-LED lamp with an emission spectrum that overlaps with the absorption spectrum of BMS (centered around 315 nm).
- Reaction Vessel: Glass vials or a suitable container for the polymerization mixture.
- Nitrogen or Argon Source: For creating an inert atmosphere to prevent oxygen inhibition.
- Magnetic Stirrer and Stir Bars
- Micropipettes and Standard Laboratory Glassware

Protocol for the Photopolymerization of Methyl Methacrylate (MMA)

This protocol provides a general procedure for the bulk photopolymerization of MMA using the BMS/EDB photoinitiator system. Researchers should optimize the concentrations and irradiation conditions for their specific application.

- Preparation of the Photoinitiator System:
 - In a glass vial, dissolve the desired amount of BMS and EDB in the MMA monomer. A typical starting formulation is:
 - BMS: 1.0% by weight
 - EDB: 2.0% by weight
 - MMA: 97.0% by weight
 - Ensure complete dissolution by gentle stirring with a magnetic stir bar.
- Inert Atmosphere:

- Purge the vial containing the polymerization mixture with nitrogen or argon for 5-10 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
- Seal the vial to maintain the inert atmosphere.
- UV Irradiation:
 - Place the sealed vial under the UV light source. The distance from the lamp to the sample should be consistent for reproducible results.
 - Irradiate the sample for a predetermined time. The curing time will depend on the light intensity, the concentration of the photoinitiator system, and the thickness of the sample.
- Monitoring Polymerization:
 - The progress of the polymerization can be monitored by observing the increase in viscosity of the solution.
 - For kinetic studies, techniques such as dilatometry, Fourier-transform infrared spectroscopy (FTIR) to monitor the disappearance of the C=C double bond, or photo-differential scanning calorimetry (photo-DSC) can be employed.[5]
- Post-Polymerization Analysis:
 - After irradiation, the resulting polymer can be purified by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.
 - Characterization of the polymer can be performed using techniques such as gel permeation chromatography (GPC) for molecular weight determination and differential scanning calorimetry (DSC) for thermal properties.

[Click to download full resolution via product page](#)

Figure 2: General workflow for photopolymerization.

Performance Characteristics and Applications

The BMS photoinitiator system offers several key performance advantages:

- High Reactivity: When combined with an appropriate amine synergist, BMS exhibits high reactivity, leading to rapid curing times.[2]
- Good Surface and Depth Cure: It is effective in promoting curing at both the surface and deeper within the polymerizing material.[2]

- Versatility: BMS is compatible with a wide range of acrylate and methacrylate monomers and oligomers.[\[1\]](#)
- Improved Coating Properties: In UV-curable coatings, the use of BMS can lead to excellent surface hardness, scratch resistance, and high gloss.[\[2\]](#)

These properties make BMS a suitable photoinitiator for a variety of applications, including:

- Clear and Pigmented Coatings: For wood, metal, and plastic substrates.[\[2\]](#)
- Printing Inks: In UV-curable inks for various printing processes.
- Adhesives: For applications requiring rapid, on-demand curing.
- 3D Printing: In stereolithography and other photopolymerization-based additive manufacturing techniques.

Safety Considerations

As with all chemical reagents, appropriate safety precautions should be taken when handling 4-benzoyl-4'-methyldiphenyl sulfide and the associated monomers and co-initiators. It is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. emea.sartomer.arkema.com [emea.sartomer.arkema.com]
- 3. WO2021074363A1 - Amine co-initiator mixture - Google Patents [patents.google.com]
- 4. pcimag.com [pcimag.com]

- 5. A study of the photopolymerization kinetics of methyl methacrylate using novel benzophenone initiators | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Application Notes and Protocols: 4-Methyldiphenyl Sulfide as a Photoinitiator in Polymerization]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585825#4-methyldiphenyl-sulfide-as-a-photoinitiator-in-polymerization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com